molecular formula C9H8Br4O B13688345 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene

1,3-Dibromo-2-(2,3-dibromopropoxy)benzene

Cat. No.: B13688345
M. Wt: 451.77 g/mol
InChI Key: ZVVQBGGDICWXEY-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is an organic compound with the molecular formula C9H7Br5O. It is a brominated aromatic ether, characterized by the presence of multiple bromine atoms attached to the benzene ring and the propoxy group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene typically involves the bromination of 1,3-dibromobenzene followed by the reaction with 2,3-dibromopropanol. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts like aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine and appropriate catalysts under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(2,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium iodide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium iodide, solvents like acetone or ethanol.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products or alcohols.

Scientific Research Applications

1,3-Dibromo-2-(2,3-dibromopropoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and the propoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry, where its specific reactivity and properties are required .

Properties

Molecular Formula

C9H8Br4O

Molecular Weight

451.77 g/mol

IUPAC Name

1,3-dibromo-2-(2,3-dibromopropoxy)benzene

InChI

InChI=1S/C9H8Br4O/c10-4-6(11)5-14-9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2

InChI Key

ZVVQBGGDICWXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br

Origin of Product

United States

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